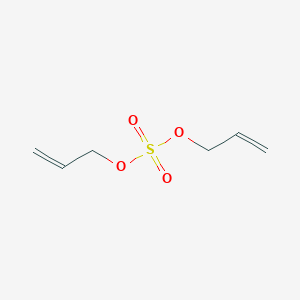
Diallyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diallyl sulfate is an organosulfur compound with the chemical formula C6H10O4S. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily derived from garlic and other plants in the genus Allium. This compound is known for its various biological activities and is used in different scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diallyl sulfate can be synthesized through several methods. One common synthetic route involves the reaction of allyl alcohol with sulfur trioxide or chlorosulfuric acid. The reaction typically occurs under controlled temperatures and requires careful handling due to the reactivity of the reagents involved.
Industrial Production Methods: In industrial settings, this compound is often produced via the reaction of allyl chloride with sodium sulfate. This method is preferred due to its scalability and cost-effectiveness. The reaction is carried out in a solvent such as dichloromethane, and the product is purified through distillation.
Analyse Chemischer Reaktionen
Types of Reactions: Diallyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into diallyl sulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Diallyl sulfoxide and diallyl sulfone.
Reduction: Diallyl sulfide.
Substitution: Various substituted allyl compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diallyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: this compound exhibits antimicrobial properties and is studied for its potential in controlling microbial growth.
Medicine: Research has shown that this compound has anticancer properties, making it a candidate for cancer therapy studies.
Industry: It is used in the production of polymers and as a cross-linking agent in various industrial processes.
Wirkmechanismus
The mechanism of action of diallyl sulfate involves its interaction with cellular components. It can form adducts with proteins and DNA, leading to the modulation of various cellular pathways. In cancer cells, this compound induces apoptosis by activating caspases and disrupting mitochondrial function. It also inhibits the activity of certain enzymes involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Diallyl disulfide: Known for its strong garlic odor and antimicrobial properties.
Diallyl trisulfide: Exhibits potent anticancer and antioxidant activities.
Allyl methyl sulfide: A volatile compound with a characteristic odor, used in flavoring and fragrance industries.
Eigenschaften
CAS-Nummer |
27063-40-7 |
|---|---|
Molekularformel |
C6H10O4S |
Molekulargewicht |
178.21 g/mol |
IUPAC-Name |
bis(prop-2-enyl) sulfate |
InChI |
InChI=1S/C6H10O4S/c1-3-5-9-11(7,8)10-6-4-2/h3-4H,1-2,5-6H2 |
InChI-Schlüssel |
KVVXFPNTQJIKNH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOS(=O)(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















